molecular formula C15H12N2 B019923 4-Amino-4'-cyanostilbene CAS No. 108618-29-7

4-Amino-4'-cyanostilbene

Cat. No.: B019923
CAS No.: 108618-29-7
M. Wt: 220.27 g/mol
InChI Key: PBKCXBOIOVKRJK-UHFFFAOYSA-N
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Description

4-Amino-4’-cyanostilbene is an organic compound that belongs to the stilbene family. Stilbenes are characterized by their ethene double bond flanked by aromatic rings. The presence of an amino group at the 4-position and a cyano group at the 4’-position makes this compound particularly interesting for various applications, especially in the field of photophysics and materials science. The compound exhibits unique photophysical properties, including aggregation-induced emission (AIE), which makes it valuable for optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-cyanostilbene typically involves a multi-step process. One common method starts with the preparation of 4-cyanobenzaldehyde and 4-aminobenzaldehyde. These intermediates are then subjected to a Wittig reaction to form the stilbene backbone. The reaction conditions often involve the use of a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) to facilitate the formation of the double bond .

Industrial Production Methods: In an industrial setting, the production of 4-Amino-4’-cyanostilbene can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters. The purification process typically includes recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4’-cyanostilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-4’-cyanostilbene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-4’-cyanostilbene exerts its effects is primarily through its photophysical properties. The compound exhibits aggregation-induced emission (AIE), which means it becomes highly luminescent when aggregated or in the solid state. This property is due to the restriction of intramolecular rotations, which reduces non-radiative decay pathways and enhances fluorescence. The molecular targets and pathways involved include the interaction with metal ions and the formation of stable complexes, which can be used for sensing applications .

Comparison with Similar Compounds

Uniqueness: 4-Amino-4’-cyanostilbene is unique due to its combination of an amino group and a cyano group, which provides a balance of electron-donating and electron-withdrawing effects. This combination enhances its photophysical properties, making it particularly valuable for applications in optoelectronics and sensing .

Properties

IUPAC Name

4-[(E)-2-(4-aminophenyl)ethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h1-10H,17H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKCXBOIOVKRJK-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108618-29-7
Record name Benzonitrile, 4-(2-(4-aminophenyl)ethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108618297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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